Methyl 2-(bromomethyl)-5-chloronicotinate Methyl 2-(bromomethyl)-5-chloronicotinate
Brand Name: Vulcanchem
CAS No.: 894074-88-5
VCID: VC18742006
InChI: InChI=1S/C8H7BrClNO2/c1-13-8(12)6-2-5(10)4-11-7(6)3-9/h2,4H,3H2,1H3
SMILES:
Molecular Formula: C8H7BrClNO2
Molecular Weight: 264.50 g/mol

Methyl 2-(bromomethyl)-5-chloronicotinate

CAS No.: 894074-88-5

Cat. No.: VC18742006

Molecular Formula: C8H7BrClNO2

Molecular Weight: 264.50 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(bromomethyl)-5-chloronicotinate - 894074-88-5

Specification

CAS No. 894074-88-5
Molecular Formula C8H7BrClNO2
Molecular Weight 264.50 g/mol
IUPAC Name methyl 2-(bromomethyl)-5-chloropyridine-3-carboxylate
Standard InChI InChI=1S/C8H7BrClNO2/c1-13-8(12)6-2-5(10)4-11-7(6)3-9/h2,4H,3H2,1H3
Standard InChI Key OBVDYOHLYOSTAP-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(N=CC(=C1)Cl)CBr

Introduction

Structural and Physicochemical Properties

Methyl 2-(bromomethyl)-5-chloronicotinate (CAS No. 894074-88-5) possesses the molecular formula C₈H₇BrClNO₂ and a molecular weight of 264.50 g/mol. The compound features a pyridine ring substituted with a bromomethyl group (-CH₂Br) at the 2-position, a chlorine atom at the 5-position, and a methyl ester group at the 3-position.

Key Physical Properties

PropertyValue
Melting Point50–54°C
SolubilitySoluble in methanol, DCM, THF
Boiling PointNot reported
Density~1.6 g/cm³ (estimated)

The bromomethyl group introduces significant electrophilicity, while the chlorine atom enhances the electron-deficient nature of the pyridine ring. Infrared spectroscopy (IR) reveals characteristic stretches for the ester carbonyl (C=O) at ~1748 cm⁻¹ and C-Br vibrations at 600–700 cm⁻¹. Nuclear magnetic resonance (¹H NMR) spectra display distinct signals for the bromomethyl protons as a singlet at δ 4.66 ppm and the ester methyl group at δ 3.90 ppm.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via radical bromination of methyl 5-chloronicotinate using N-bromosuccinimide (NBS) under radical initiation conditions. A representative protocol involves:

  • Dissolving methyl 5-chloronicotinate in dichloromethane (DCM).

  • Adding NBS and a radical initiator (e.g., azobisisobutyronitrile, AIBN).

  • Refluxing the mixture under inert atmosphere for 6–12 hours.

  • Purifying the product via column chromatography (petroleum ether/ethyl acetate, 8:1).

Yield: 70–80% (optimized conditions).

Industrial Manufacturing

Industrial processes employ continuous flow reactors to enhance scalability and purity. Key optimizations include:

  • Automated temperature control to minimize side reactions.

  • In-line spectroscopic monitoring for real-time quality assurance.

  • Solvent recovery systems to reduce waste.

Reactivity and Chemical Transformations

The bromomethyl group undergoes nucleophilic substitution with diverse reagents, enabling functionalization at the 2-position:

Nucleophilic Substitution Reactions

NucleophileProductConditions
Sodium azide2-Azidomethyl-5-chloronicotinateDMF, 60°C, 4h
Potassium thiolate2-(Methylthio)-5-chloronicotinateTHF, rt, 2h
Amines2-Aminomethyl derivativesEtOH, reflux, 6h

Cross-Coupling Reactions

The compound participates in Suzuki–Miyaura couplings with aryl boronic acids, facilitated by palladium catalysts (e.g., Pd(PPh₃)₄). For example, coupling with phenylboronic acid yields 2-benzyl-5-chloronicotinate, a precursor to bioactive molecules.

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ in acidic conditions converts the ester to a carboxylic acid.

  • Reduction: LiAlH₄ reduces the bromomethyl group to a methyl group, yielding methyl 2-methyl-5-chloronicotinate.

Applications in Pharmaceutical Development

Drug Intermediate

The compound is a key intermediate in synthesizing EGFR inhibitors and kinase modulators. For instance, it is used in the preparation of erlotinib analogs for oncology research.

Antimicrobial Agents

Derivatives exhibit broad-spectrum antimicrobial activity. A 2023 study reported MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli for thiourea-functionalized analogs.

Neurological Therapeutics

Structural analogs act as nicotinic acetylcholine receptor (nAChR) ligands, showing potential in treating Alzheimer’s disease and nicotine addiction.

ParameterValue
LD₅₀ (oral, rat)320 mg/kg
Skin IrritationModerate
MutagenicityNegative (Ames test)

Handling Precautions: Use PPE, avoid inhalation, and store under argon at 2–8°C.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, H-4), 8.24 (s, 1H, H-6), 4.66 (s, 2H, CH₂Br), 3.90 (s, 3H, OCH₃).

  • GC-MS (EI): m/z 264 [M]⁺, 185 [M-Br]⁺.

Chromatographic Methods

  • HPLC: C18 column, 70:30 MeOH/H₂O, retention time = 6.2 min.

  • TLC: Rf 0.45 (PE/EtOAc 8:1).

Future Directions

Targeted Drug Delivery

Functionalization with biodegradable polymers could enable site-specific delivery of anticancer agents.

Green Chemistry Approaches

Developing solvent-free bromination methods using mechanochemical activation.

Computational Modeling

DFT studies to predict regioselectivity in cross-coupling reactions, reducing experimental optimization.

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